molecular formula C9H8FIZn B14891718 3-(4-Fluorophenyl)-2-propenylzinc iodide

3-(4-Fluorophenyl)-2-propenylzinc iodide

Cat. No.: B14891718
M. Wt: 327.4 g/mol
InChI Key: VCDNOIIKAMCVNC-UHFFFAOYSA-M
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Description

3-(4-Fluorophenyl)-2-propenylzinc iodide is an organozinc compound that features a zinc atom bonded to a 3-(4-fluorophenyl)-2-propenyl group and an iodide ion. This compound is of interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(4-fluorophenyl)-2-propenylzinc iodide typically involves the reaction of 3-(4-fluorophenyl)-2-propenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is often carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-(4-Fluorophenyl)-2-propenyl bromide+Zn3-(4-Fluorophenyl)-2-propenylzinc bromide\text{3-(4-Fluorophenyl)-2-propenyl bromide} + \text{Zn} \rightarrow \text{3-(4-Fluorophenyl)-2-propenylzinc bromide} 3-(4-Fluorophenyl)-2-propenyl bromide+Zn→3-(4-Fluorophenyl)-2-propenylzinc bromide

This intermediate can then be treated with iodine to form the desired this compound:

3-(4-Fluorophenyl)-2-propenylzinc bromide+I23-(4-Fluorophenyl)-2-propenylzinc iodide+ZnBr2\text{3-(4-Fluorophenyl)-2-propenylzinc bromide} + \text{I}_2 \rightarrow \text{this compound} + \text{ZnBr}_2 3-(4-Fluorophenyl)-2-propenylzinc bromide+I2​→3-(4-Fluorophenyl)-2-propenylzinc iodide+ZnBr2​

Industrial Production Methods

Industrial production methods for organozinc compounds like this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-propenylzinc iodide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This compound can also participate in other types of reactions, including:

    Oxidation: Reacting with oxidizing agents to form corresponding alcohols or ketones.

    Reduction: Undergoing reduction to form alkanes or other reduced products.

    Substitution: Participating in nucleophilic substitution reactions to replace the iodide ion with other nucleophiles.

Common Reagents and Conditions

    Palladium catalysts: Commonly used in cross-coupling reactions.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and other polar aprotic solvents.

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl or diaryl compounds.

Scientific Research Applications

3-(4-Fluorophenyl)-2-propenylzinc iodide has several applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical transformations.

Mechanism of Action

The mechanism by which 3-(4-fluorophenyl)-2-propenylzinc iodide exerts its effects in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substrates and the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-2-propenylzinc bromide
  • 3-(4-Fluorophenyl)-2-propenylzinc chloride
  • 3-(4-Fluorophenyl)-2-propenylmagnesium bromide

Uniqueness

3-(4-Fluorophenyl)-2-propenylzinc iodide is unique due to its specific reactivity and the presence of the iodide ion, which can influence the reaction kinetics and selectivity. Compared to its bromide and chloride counterparts, the iodide variant may offer different reactivity profiles and advantages in certain synthetic applications.

Properties

Molecular Formula

C9H8FIZn

Molecular Weight

327.4 g/mol

IUPAC Name

1-fluoro-4-prop-2-enylbenzene;iodozinc(1+)

InChI

InChI=1S/C9H8F.HI.Zn/c1-2-3-8-4-6-9(10)7-5-8;;/h4-7H,1,3H2;1H;/q-1;;+2/p-1

InChI Key

VCDNOIIKAMCVNC-UHFFFAOYSA-M

Canonical SMILES

C=[C-]CC1=CC=C(C=C1)F.[Zn+]I

Origin of Product

United States

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